molecular formula C10H8N2O6 B1420309 4-(Cyanomethoxy)-5-methoxy-2-nitrobenzoic acid CAS No. 1096802-87-7

4-(Cyanomethoxy)-5-methoxy-2-nitrobenzoic acid

Cat. No. B1420309
M. Wt: 252.18 g/mol
InChI Key: UJNDDUBWBAQDEF-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo.


Scientific Research Applications

Solubility and Partitioning Studies

  • Abraham Model Correlations : Research on the solubility and partition coefficients of various compounds, including 4-nitrobenzoic acid derivatives, in 2-methoxyethanol is valuable for understanding their behavior in different solvents. This research contributes to pharmaceutical and chemical engineering fields by predicting solute transfer behaviors (Hart et al., 2015).

Chemical Synthesis and Reactions

  • Synthesis of Methoxy Derivatives : Studies on the synthesis of methoxy derivatives of nitrobenzoic acids are important in the field of organic chemistry, contributing to the development of new compounds and materials (Sukhomlinov & Maksimets, 1965).
  • Cyclization Reactions : Investigations into the cyclization of methoxy-nitrophenoxy alkanoic acids provide insights into new pathways for synthesizing novel organic compounds, relevant for material science and pharmaceutical applications (Kowalewska & Kwiecień, 2008).

Biological and Agricultural Applications

  • Chlorosis in Plants : Research on compounds related to methoxy-nitrobenzoic acids and their impact on plant chlorosis contributes to agricultural science, enhancing our understanding of plant growth and health (Dimmock, 1967).

Analytical Chemistry Applications

  • Determination of Sulfhydryl Groups : The use of nitrobenzoic acid derivatives in determining sulfhydryl groups in biological materials is significant in biochemistry and clinical diagnostics (Ellman, 1959).

Photophysical Studies

  • Photochemical Decomposition : Studies on photochemical reactions of nitrobenzoic acid derivatives, including their interaction with light and other substances, contribute to the field of photophysics and material sciences (Franzke & Wokaun, 1992).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on how well-studied the compound is. For less common compounds, some of this information may not be available. If you have a different compound or a more specific question about a certain aspect of a compound’s analysis, feel free to ask!


properties

IUPAC Name

4-(cyanomethoxy)-5-methoxy-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O6/c1-17-8-4-6(10(13)14)7(12(15)16)5-9(8)18-3-2-11/h4-5H,3H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNDDUBWBAQDEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyanomethoxy)-5-methoxy-2-nitrobenzoic acid

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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